左萘迪氟沙星

概述

描述

左萘迪洛沙星,商品名为 Emrok,是一种属于氟喹诺酮类的抗生素药物。它是消旋体药物萘迪洛沙星的 (S)-对映异构体。 左萘迪洛沙星在印度被批准用于治疗由革兰氏阳性菌引起的皮肤和软组织感染 . 它还在研究其对耐药菌株的潜在用途,包括肺炎链球菌、化脓性链球菌、流感嗜血杆菌和卡他莫拉菌 .

科学研究应用

左萘迪洛沙星有几个科学研究应用:

化学: 它用作杂质合成和表征的参考标准。

生物学: 它因其对各种革兰氏阳性和革兰氏阴性病原体的抗菌活性而被研究。

医学: 它用于治疗皮肤和软组织感染,包括由耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素金黄色葡萄球菌 (VRSA) 引起的感染.

工业: 它用于开发新的抗生素和研究耐药机制.

作用机制

左萘迪洛沙星通过靶向 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用,这些酶对于细菌 DNA 复制和转录至关重要 . 通过抑制这些酶,左萘迪洛沙星阻止细菌复制,最终导致细菌死亡。 这种作用机制具有很好的差异性,有助于其对耐药菌株的强大活性 .

生化分析

Biochemical Properties

Levonadifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair . By binding to these enzymes, levonadifloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . Additionally, levonadifloxacin exhibits immunomodulatory effects by inhibiting the production of proinflammatory cytokines in lipopolysaccharide-stimulated human whole-blood assays .

Cellular Effects

Levonadifloxacin exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which is critical for bacterial growth and proliferation . In human cells, levonadifloxacin modulates inflammatory responses by reducing the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . This immunomodulatory effect helps in mitigating the inflammatory responses associated with bacterial infections .

Molecular Mechanism

The molecular mechanism of levonadifloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of these enzymes’ activity . This binding prevents the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . As a result, bacterial cell division is halted, and the bacteria are unable to proliferate . Levonadifloxacin’s immunomodulatory effects are mediated through the inhibition of proinflammatory cytokine production, which helps in reducing inflammation during bacterial infections .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levonadifloxacin have been observed to change over time. The compound exhibits stability and maintains its antibacterial activity over extended periods . In in vitro studies, levonadifloxacin has shown a concentration-dependent inhibition of proinflammatory cytokines, with significant effects observed at 6 hours and 48 hours post-treatment . Long-term effects on cellular function include sustained inhibition of bacterial growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of levonadifloxacin vary with different dosages. Studies have shown that higher doses of levonadifloxacin result in more potent antibacterial activity and greater inhibition of proinflammatory cytokines . At very high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The dosage regimen for levonadifloxacin has been optimized to balance efficacy and safety in treating bacterial infections .

Metabolic Pathways

Levonadifloxacin is involved in metabolic pathways that include its interaction with bacterial DNA gyrase and topoisomerase IV . The compound is metabolized in the body, and its prodrug form, alalevonadifloxacin, has been developed to improve oral bioavailability . The metabolic pathways of levonadifloxacin involve its conversion to active metabolites that retain antibacterial activity .

Transport and Distribution

Levonadifloxacin is transported and distributed within cells and tissues through various mechanisms . It exhibits excellent lung pharmacokinetics, making it effective in treating respiratory infections . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues, including the lungs . Levonadifloxacin’s transport and distribution are critical for its therapeutic efficacy in treating bacterial infections .

Subcellular Localization

The subcellular localization of levonadifloxacin involves its targeting to bacterial DNA gyrase and topoisomerase IV within bacterial cells . This targeting is facilitated by the compound’s ability to penetrate bacterial cell walls and reach its intracellular targets . The specific localization of levonadifloxacin to these enzymes is essential for its antibacterial activity and inhibition of bacterial DNA synthesis .

准备方法

左萘迪洛沙星是通过一系列从 5,6-二氟-1,2,3,4-四氢-2-甲基喹啉开始的化学反应合成的。. 左萘迪洛沙星的工业生产包括优化这些合成路线以确保高产率和纯度。 该过程还包括识别和控制杂质以满足监管标准 .

化学反应分析

相似化合物的比较

左萘迪洛沙星在氟喹诺酮类药物中独树一帜,因为它对耐甲氧西林金黄色葡萄球菌和耐喹诺酮金黄色葡萄球菌具有强大的活性 . 类似的化合物包括:

萘迪洛沙星: 左萘迪洛沙星来自的消旋体混合物。

左氧氟沙星: 另一种氟喹诺酮类药物,具有类似的作用机制,但活性谱不同。

莫西沙星: 一种对革兰氏阴性菌具有更广泛活性的氟喹诺酮类药物。左萘迪洛沙星独特的结构和作用机制使其特别有效地对抗耐药菌株.

属性

IUPAC Name |

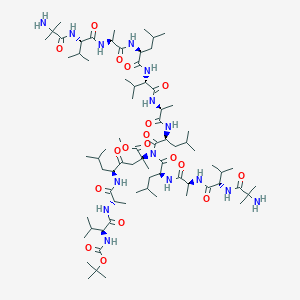

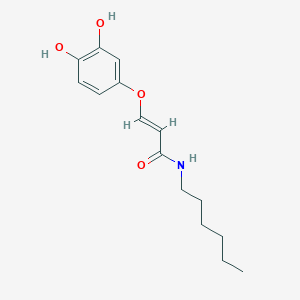

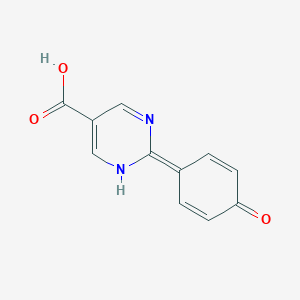

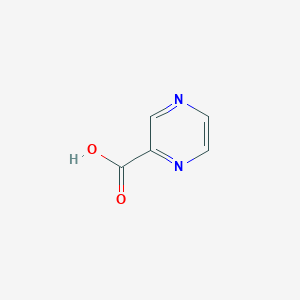

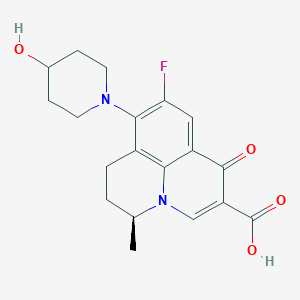

(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165599 | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154357-42-3 | |

| Record name | Levonadifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Levonadifloxacin, a novel benzoquinolizine fluoroquinolone, demonstrates a dual-targeting mechanism. It exhibits a high affinity for bacterial DNA gyrase and topoisomerase IV [, , , , ]. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, levonadifloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death [, ].

A: Levonadifloxacin maintains potent activity against many quinolone-resistant bacteria [, , , , ]. This is attributed to its high affinity for DNA gyrase, even in strains with mutations conferring resistance to other quinolones []. Additionally, its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy against resistant strains [].

A: The molecular formula of levonadifloxacin is C23H22F2N4O4. For a more detailed understanding of its structural characteristics and spectroscopic data, please refer to the published literature [, ].

A: Yes, stability studies have been conducted on levonadifloxacin and its prodrug, alalevonadifloxacin [, ]. This research explores their stability profiles under various conditions relevant to formulation and storage. For a deeper understanding of specific parameters and outcomes, please refer to the published research [].

ANone: This section is not applicable to levonadifloxacin. As an antibacterial agent, its primary mechanism of action involves the inhibition of bacterial enzymes, not catalytic activity.

A: Yes, population pharmacokinetic modeling and Monte Carlo simulations have been employed to analyze the pharmacodynamic target attainment of levonadifloxacin [].

A: Studies have investigated the structure-activity relationship of levonadifloxacin and related compounds [, , , ]. Modifications to the core structure can influence its binding affinity to DNA gyrase and topoisomerase IV, impacting its potency and spectrum of activity.

A: Levonadifloxacin is available in both intravenous and oral formulations [, , ]. Alalevonadifloxacin, the L-alanine ester prodrug of levonadifloxacin, exhibits excellent oral bioavailability (~90%) []. This prodrug strategy allows for effective oral administration, achieving a pharmacokinetic profile comparable to intravenous levonadifloxacin [, ].

ANone: Information specifically addressing SHE regulations concerning levonadifloxacin production and use was not found within the provided research abstracts.

A: Oral alalevonadifloxacin demonstrates excellent bioavailability, reaching approximately 90% [, ]. This high bioavailability is attributed to its efficient absorption and conversion into the active drug, levonadifloxacin, within the body.

A: Studies utilizing a neutropenic murine lung infection model identified the area under the concentration-time curve for the free, unbound fraction of levonadifloxacin divided by the MIC (fAUC/MIC) as a key determinant of its efficacy []. This parameter helps predict the effectiveness of levonadifloxacin against Staphylococcus aureus infections.

A: Yes, levonadifloxacin demonstrated potent intracellular activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) within THP-1 monocytes []. It effectively reduced intracellular bacterial load, highlighting its potential to treat intracellular infections.

A: Phase 3 clinical trials conducted in India demonstrated the efficacy and safety of levonadifloxacin in treating ABSSSIs, including those caused by MRSA [, , , ]. The trials showed that levonadifloxacin achieved high clinical cure rates, comparable to linezolid.

ANone: While levonadifloxacin demonstrates activity against many quinolone-resistant strains, the emergence of resistance is possible with any antibiotic. Continuous surveillance is crucial to monitor for potential resistance development.

A: Extensive preclinical safety pharmacology and toxicology studies have been conducted on levonadifloxacin, assessing its safety profile []. These studies investigated various aspects, including central nervous system effects, cardiac safety, repeat-dose toxicity, genotoxicity, phototoxicity, and chondrotoxicity.

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to determine levonadifloxacin concentrations in various biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [, ].

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Yes, analytical methods for levonadifloxacin have been developed and validated []. These methods ensure the accurate and reliable quantification of levonadifloxacin in various matrices.

A: Yes, High-performance liquid chromatography (HPLC) methods have been developed and validated to determine the strength of AST discs for levonadifloxacin []. These methods ensure the quality and consistency of AST discs used for susceptibility testing.

A: Levonadifloxacin demonstrated the ability to modulate lipopolysaccharide-induced inflammatory responses in both human whole-blood assays and a murine acute lung injury model []. This suggests that it might possess immunomodulatory properties in addition to its antibacterial effects.

ANone: This section is not directly addressed in the provided research abstracts.

A: In vitro studies using human liver microsomes revealed that levonadifloxacin and its sulfate metabolite did not significantly inhibit the activity of major CYP enzymes, even at supratherapeutic concentrations [].

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

ANone: This section is not directly addressed in the provided research abstracts.

A: Levonadifloxacin was discovered and developed by the Indian pharmaceutical company, Wockhardt []. It represents a significant milestone as the first antibiotic developed entirely in India to receive regulatory approval [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。